molecular formula C8H14N2 B2438557 1-(Aminomethyl)cyclohexane-1-carbonitrile CAS No. 1513267-68-9

1-(Aminomethyl)cyclohexane-1-carbonitrile

Cat. No.: B2438557
CAS No.: 1513267-68-9
M. Wt: 138.214
InChI Key: ZFXSRXFFVQUSJG-UHFFFAOYSA-N
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Description

1-(Aminomethyl)cyclohexane-1-carbonitrile (CAS 1513267-68-9) is a cyclohexane-based compound of interest in medicinal and organic chemistry. With a molecular formula of C8H14N2 and a molecular weight of 138.21 g/mol, it features both an aminomethyl group and a nitrile group on the same carbon atom of the cyclohexane ring, making it a valuable bifunctional synthetic intermediate . The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, while the primary amine can be readily functionalized. This reactivity profile makes it a useful building block for constructing more complex molecules, such as pharmaceuticals and biologically active compounds. For instance, structurally similar 1-(cyanocyclohexyl) derivatives are key intermediates in the synthesis of active pharmaceutical ingredients like 1-(aminomethyl)cyclohexane acetic acid . Compounds containing the aminomethyl-cyclohexane scaffold have demonstrated significant biological activity in scientific research. Specifically, the derivative trans-4-(Aminomethyl)cyclohexane carboxylic acid (t-AMCHA) is a well-known anti-fibrinolytic agent that inhibits the plasmin system and has been shown to accelerate skin barrier recovery and prevent epidermal hyperplasia after injury . This suggests potential research applications for related compounds in studying dermatological processes and protease inhibition. This product is intended for research purposes in a controlled laboratory environment. It is not for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions, consult the safety data sheet for detailed hazard information, and store it refrigerated at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(aminomethyl)cyclohexane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2/c9-6-8(7-10)4-2-1-3-5-8/h1-6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFXSRXFFVQUSJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CN)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1513267-68-9
Record name 1-(aminomethyl)cyclohexane-1-carbonitrile
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Advanced Synthetic Methodologies and Strategies for 1 Aminomethyl Cyclohexane 1 Carbonitrile

Established Reaction Pathways and Process Optimization

The synthesis of 1-(aminomethyl)cyclohexane-1-carbonitrile is typically approached through multi-step sequences that allow for the controlled introduction of the geminal nitrile and aminomethyl functionalities. Process optimization focuses on maximizing yields, minimizing byproducts, and utilizing readily available starting materials.

Multi-Step Synthetic Approaches

The general synthetic scheme is as follows:

Dicyanation: Cyclohexanone (B45756) is reacted with a cyanating agent, such as malononitrile (B47326), under basic conditions to form the intermediate, cyclohexane-1,1-dicarbonitrile.

Selective Reduction: The resulting dinitrile intermediate undergoes a selective partial reduction, where one of the two nitrile groups is converted into a primary aminomethyl group (-CH2NH2), yielding the target compound, this compound.

This approach is advantageous as it builds the core carbon skeleton and introduces the necessary functional groups in a controlled sequence. The primary challenge lies in the second step, which requires carefully optimized conditions to prevent over-reduction to the diamine or other side products.

Cyanation Reactions for Nitrile Group Formation

The formation of the key intermediate, cyclohexane-1,1-dicarbonitrile, is achieved through the reaction of cyclohexanone with malononitrile. This transformation is a variation of the Knoevenagel condensation. The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or an amine salt, in an appropriate solvent.

The mechanism proceeds via two main stages:

Initially, the base catalyzes a Knoevenagel condensation between cyclohexanone and malononitrile, forming cyclohexylidene malononitrile.

This is followed by a conjugate addition (Michael addition) of a second equivalent of malononitrile anion to the electron-deficient double bond of the cyclohexylidene malononitrile intermediate. However, a more common pathway in the presence of excess cyanide source involves the formation of an α,β-unsaturated dinitrile which can then undergo further reactions. A more direct route to the gem-dinitrile structure from a ketone can be achieved under specific conditions that facilitate the addition of two cyanide equivalents.

The reaction of cyclic ketones with malononitrile can be influenced by the choice of catalyst and reaction conditions, sometimes leading to more complex fused-ring or spiro products. researchgate.net Therefore, optimization is crucial to maximize the yield of the desired cyclohexane-1,1-dicarbonitrile intermediate.

Introduction of the Aminomethyl Group

The critical step of introducing the aminomethyl group is accomplished via the selective reduction of one nitrile moiety in the cyclohexane-1,1-dicarbonitrile precursor. Nitriles can be reduced to primary amines using various reducing agents. nih.gov For this specific transformation, catalytic hydrogenation is the preferred industrial method due to its efficiency and cleaner reaction profile compared to stoichiometric metal hydride reagents. ontosight.ai

The key challenge is achieving mono-reduction. Over-reduction would lead to the formation of 1,1-bis(aminomethyl)cyclohexane, while incomplete reaction would leave unreacted starting material. Selectivity can be controlled by careful selection of the catalyst, solvent, temperature, and hydrogen pressure. researchgate.net The presence of one nitrile group can electronically influence the reactivity of the second, but precise control of stoichiometry and reaction time is paramount. Non-noble metal catalysts, such as those based on cobalt or iron, have been developed for the selective hydrogenation of nitriles, offering a more sustainable alternative to precious metal catalysts. scispace.comnih.govrsc.org

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in the synthesis of this compound, particularly in the hydrogenation step, where efficiency and selectivity are critical.

Hydrogenation Catalysis for Nitrile Reduction

The selective reduction of cyclohexane-1,1-dicarbonitrile to this compound is a prime example of chemoselective hydrogenation. researchgate.net Various heterogeneous and homogeneous catalysts are effective for the reduction of nitriles to primary amines.

Heterogeneous Catalysts:

Raney Nickel and Cobalt: These are widely used in industry for nitrile hydrogenation due to their high activity and cost-effectiveness. The reaction is typically run in a solvent like ethanol (B145695) or ammonia-saturated ethanol to suppress the formation of secondary amines. ontosight.ai

Precious Metal Catalysts: Catalysts such as Palladium (Pd), Platinum (Pt), and Rhodium (Rh) supported on carbon (C) or alumina (B75360) (Al2O3) are also highly effective, often allowing for milder reaction conditions (lower temperature and pressure).

Homogeneous Catalysts:

Recent advances have led to the development of well-defined homogeneous catalysts, including iron and cobalt pincer complexes, which show excellent activity and selectivity for the hydrogenation of various nitriles to primary amines. scispace.comelsevierpure.com These systems can offer better control over selectivity and tolerate a wider range of functional groups.

The choice of catalyst and conditions is critical for maximizing the yield of the desired mono-amine product.

Table 1: Representative Catalytic Systems for Nitrile Hydrogenation

Catalyst System Substrate Type Conditions Product Selectivity/Yield
Raney Nickel Aliphatic Nitriles H₂ (high pressure), NH₃/Ethanol Primary Amine Good to Excellent
Rh/Al₂O₃ Aromatic Nitriles H₂ (1-5 atm), Room Temp. Primary Amine High
Co(acac)₃ / Phosphine Ligand Aliphatic & Aromatic Nitriles H₂ (50 bar), 100 °C Primary Amine >99% Selectivity
Iron Pincer Complex Aliphatic & Aromatic Dinitriles H₂ (50 bar), 100 °C Diamine High Yield (e.g., 85%)

This table presents general data for nitrile hydrogenation; specific conditions for the selective reduction of cyclohexane-1,1-dicarbonitrile would require experimental optimization.

Application of Chiral Catalysts for Stereocontrol

The target molecule, this compound, is achiral. The C1 carbon is a quaternary center but not a stereocenter, as it is not bonded to four different substituents. Therefore, the application of chiral catalysts for the purpose of controlling stereochemistry at this position is not relevant to its synthesis.

However, chiral catalysis is highly relevant in the synthesis of structurally related α-aminonitriles where a stereocenter can be generated. The asymmetric Strecker reaction is a powerful method for producing enantiomerically enriched α-amino acids and their nitrile precursors from prochiral ketones or imines. nih.govresearchgate.net If a substituted cyclohexanone (e.g., 4-methylcyclohexanone) were used as the starting material, the resulting α-aminonitrile would be chiral.

In such cases, a chiral catalyst is used to control the facial attack of the cyanide nucleophile on the imine intermediate, leading to one enantiomer in excess. A variety of chiral catalysts have been developed for this purpose, including those derived from Schiff bases, thioureas, and metal complexes. researchgate.netacs.org

Table 2: Examples of Chiral Catalysts in Asymmetric Strecker-Type Reactions

Catalyst Type Substrate Example Cyanide Source Enantiomeric Excess (ee)
Chiral Thiourea (B124793) N-Boc Ketimines KCN Up to 99%
Chiral Zirconium Complex Aldimines HCN 91-96%
Chiral Vanadium Complex N-Benzhydryl Ketimines TMSCN Up to 99%
Schiff Base-derived Catalysts N-aryl imines TMSCN Up to 99%

Data reflects the efficacy of chiral catalysts in producing chiral α-aminonitriles, illustrating a strategy applicable to the synthesis of chiral analogs of the title compound.

Catalyst Design and Performance Optimization

The primary synthetic route to this compound is a variation of the Strecker synthesis, a multicomponent reaction involving a ketone (cyclohexanone), an amine source (ammonia), and a cyanide source. organic-chemistry.orgwikipedia.org The optimization of this process heavily relies on catalyst design to improve reaction rates, yields, and, in asymmetric variants, enantioselectivity.

Catalysts for this transformation can be broadly categorized into metal-based systems and organocatalysts. Transition metal catalysts, including those based on titanium, palladium, and ruthenium, have been effectively employed. mdpi.comorganic-chemistry.org For instance, a polymer-supported ruthenium chloride (PS-RuCl₃) catalyst has been utilized in continuous-flow microreactors, demonstrating excellent yields (>99.5%) and highlighting the integration of catalyst design with process intensification. researchgate.net In reactions related to the formation of the cyclohexane (B81311) amine backbone, such as the reductive amination of cyclohexanone, bimetallic catalysts like Rh-Ni supported on silica (B1680970) (NiRh/SiO₂) have shown superior performance, achieving high conversion (99.8%) and selectivity (96.6%) under mild conditions. mdpi.com

Organocatalysis has emerged as a powerful, metal-free alternative. Catalysts such as thiourea derivatives and squaramides activate the imine intermediate and the cyanide source through hydrogen bonding, facilitating the nucleophilic addition. mdpi.com Performance optimization is also achieved by judicious selection of the cyanation agent, with trimethylsilyl (B98337) cyanide (TMSCN) often being preferred over hydrogen cyanide (HCN) or its salts (KCN) for its solubility and reactivity, particularly in organocatalyzed systems. mdpi.com

Below is a table summarizing various catalytic systems used in Strecker and related amination reactions relevant to the synthesis of the target compound.

Catalyst TypeSpecific ExampleSubstratesKey Performance Metrics
Heterogeneous Metal NiRh/SiO₂Cyclohexanone, NH₃, H₂99.8% conversion, 96.6% selectivity mdpi.com
Supported Metal Polymer-Supported RuCl₃Aldehydes, Amines, Cyanide>99.5% yield in continuous flow researchgate.net
Homogeneous Metal Titanium-based complexesIminesHigh enantioselectivity mdpi.com
Organocatalyst Squaramide derivativesAldehydes, Amines, TMSCNGood yields with high enantioselectivity mdpi.com

Industrial-Scale Production Methodologies and Considerations

The industrial production of this compound is intrinsically linked to the manufacturing of Gabapentin (B195806), a high-volume pharmaceutical. pharmamanufacturing.com Consequently, methodologies are driven by cost, safety, throughput, and environmental impact. wipo.int

A significant trend in industrial synthesis is process intensification , which aims to replace traditional large-scale batch reactors with smaller, more efficient continuous-flow systems. cetjournal.ityoutube.com Technologies like tubular or microreactors offer superior heat and mass transfer, allowing highly exothermic reactions to be controlled safely. researchgate.net This enables the use of "novel process windows," such as higher temperatures and pressures, which can drastically reduce reaction times and improve efficiency. researchgate.net

Pfizer's development of a second-generation "green" process for Gabapentin manufacturing exemplifies modern industrial considerations. pharmamanufacturing.com The redesigned synthesis features several key improvements over the first-generation method:

Solvent Replacement : The process is primarily water-based, significantly reducing reliance on volatile and often hazardous organic solvents like methanol.

Process Consolidation : Chemical steps were combined, eliminating an intermediate isolation stage. This reduces equipment usage, energy consumption from distillations, and waste generation.

Waste Management : The process was designed to avoid the production of large quantities of insoluble inorganic waste that would require incineration.

Key challenges in industrial-scale production include the safe handling of toxic reagents like cyanides and managing the purification and isolation of the final product, particularly from aqueous streams where its solubility can be high. pharmamanufacturing.com

Exploration of Novel Synthetic Pathways and Mechanistic Insights

While the direct Strecker synthesis from cyclohexanone is a primary route, research has focused on alternative pathways to improve safety, efficiency, and raw material sourcing.

A major alternative pathway avoids the direct one-pot synthesis and instead builds the molecule from different precursors. One prominent industrial route starts with 1,1-cyclohexane diacetic acid (CDA) . epo.orgpatsnap.com This pathway proceeds through the following key steps:

Conversion of CDA to its monoamide, 1,1-cyclohexane diacetic acid monoamide (CDMA) .

A Hofmann rearrangement on CDMA, typically using sodium hydroxide (B78521) and sodium hypochlorite, which converts the amide group into a primary amine, thus forming the aminomethyl group. epo.orggoogle.com

This approach circumvents the direct use of large quantities of cyanide in the initial step with cyclohexanone. Another innovative strategy avoids external cyanation agents altogether by using aminoacetonitrile (B1212223) as a reactant. In this method, catalyzed by simple ammonium (B1175870) salts, aminoacetonitrile serves as the source for both the aminomethyl group and the nitrile, presenting a greener alternative to the classical Strecker reaction. nih.gov

Chemo-enzymatic methods, which integrate biological catalysts into chemical synthesis, offer high selectivity and mild reaction conditions. For the synthesis of aminonitriles and their derivatives, enzymes such as transaminases (TAs) and nitrilases are particularly relevant.

Transaminases : These pyridoxal-5-phosphate (PLP)-dependent enzymes can catalyze the asymmetric amination of a ketone to a chiral amine. nih.gov A potential strategy could involve the enzymatic amination of a cyclohexanone precursor to stereoselectively install the amine group. Both (R)- and (S)-selective transaminases have been developed, offering routes to different enantiopure products. nih.govnih.gov

Nitrilases : In a patented chemo-enzymatic process for Gabapentin, a nitrilase enzyme is used for the selective hydrolysis of a dinitrile precursor. google.com The enzyme specifically converts one of the two nitrile groups into a carboxylic acid, demonstrating the precise control achievable with biocatalysis on an industrial scale. This highlights the potential for using nitrilases or other hydrolases in novel pathways to this compound or its derivatives.

These enzymatic steps provide a powerful tool for creating chiral centers with high enantiomeric excess and functional group tolerance under environmentally benign aqueous conditions. researchgate.net

Green Chemistry Principles and Sustainable Synthesis of the Compound

The application of green chemistry principles is crucial for the sustainable production of high-volume chemical intermediates. ijastnet.com The synthesis of this compound, particularly in the context of Gabapentin production, has been a focus of such improvements. pharmamanufacturing.com

Key green chemistry strategies employed include:

Use of Greener Solvents : The shift from organic solvents to water as the primary reaction medium, as seen in Pfizer's second-generation process, dramatically reduces the environmental footprint. pharmamanufacturing.com

Atom Economy and Process Efficiency : One-pot syntheses like the Strecker reaction are inherently atom-economical. mdpi.com Further improvements are made by using catalytic methods instead of stoichiometric reagents and by consolidating process steps to minimize waste from intermediate workups and purifications. pharmamanufacturing.com

Safer Reagents : Research into pathways that avoid highly toxic reagents like HCN, such as the Hofmann rearrangement route or the use of aminoacetonitrile, enhances process safety. google.comnih.gov

Energy Reduction : Continuous-flow processing not only improves safety but also energy efficiency through better thermal management. researchgate.net Eliminating energy-intensive steps like solvent distillation further contributes to a greener process. pharmamanufacturing.com

The sustainability of a chemical process is often quantified using metrics like Process Mass Intensity (PMI) , which measures the total mass input (raw materials, solvents, water) relative to the mass of the final product. mdpi.com The goal of green synthesis is to minimize this value, and the strategies outlined above all contribute to this objective.

Chemical Reactivity and Mechanistic Investigations of 1 Aminomethyl Cyclohexane 1 Carbonitrile

Reactivity Profiles of the Nitrile Functional Group

The nitrile group (-C≡N) is a versatile functional group characterized by a strongly polarized carbon-nitrogen triple bond. The carbon atom is electrophilic, making it susceptible to attack by nucleophiles, while the nitrogen atom is weakly basic. masterorganicchemistry.com This electronic structure allows the nitrile moiety in 1-(aminomethyl)cyclohexane-1-carbonitrile to undergo several key transformations, most notably reduction and hydrolysis.

Reduction Pathways to Primary Amines

The reduction of the nitrile group is a fundamental transformation that converts it into a primary amine. This process formally involves the addition of four hydrogen atoms across the carbon-nitrogen triple bond. The product of the complete reduction of this compound is [1-(aminomethyl)cyclohexyl]methanamine, a diamine. Two principal methods for this reduction are catalytic hydrogenation and chemical reduction with metal hydrides. masterorganicchemistry.combyjus.com

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. google.com Catalysts such as Raney Nickel, Palladium on carbon (Pd/C), or Ruthenium are often employed. google.comresearchgate.net The reaction typically requires elevated pressure and temperature to proceed efficiently. The mechanism involves the adsorption of both the nitrile and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the C≡N bond. An imine is formed as an intermediate, which is subsequently reduced to the primary amine. researchgate.net

Chemical Reduction with Hydrides: Powerful reducing agents, particularly Lithium Aluminum Hydride (LiAlH₄), are highly effective for the reduction of nitriles to primary amines. masterorganicchemistry.combyjus.com The reaction is typically carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). byjus.com The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbon of the nitrile group. youtube.com This initial attack breaks one of the π-bonds and forms an imine anion intermediate. A second hydride transfer reduces the imine to a dianion, which upon aqueous workup is protonated to yield the primary amine. masterorganicchemistry.comyoutube.com Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce nitriles unless special activators or conditions are used. libretexts.org

Method Reagents and Conditions Intermediate Product
Catalytic Hydrogenation H₂, Raney Ni or Pd/C, Ethanol (B145695), Elevated T/P Imine [1-(aminomethyl)cyclohexyl]methanamine
Chemical Reduction 1) LiAlH₄, THF/Diethyl Ether 2) H₂O workup Imine anion [1-(aminomethyl)cyclohexyl]methanamine

Hydrolysis Reactions to Amides and Carboxylic Acids

The nitrile group can be hydrolyzed to either a carboxamide or a carboxylic acid under aqueous acidic or basic conditions. This reaction proceeds in a stepwise manner, with the amide being a stable, isolable intermediate on the pathway to the carboxylic acid. viu.ca

Acid-Catalyzed Hydrolysis: Heating the nitrile in the presence of a strong aqueous acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), leads to the formation of a carboxylic acid and an ammonium (B1175870) salt. viu.ca The mechanism begins with the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the carbon. Following deprotonation, an imidic acid tautomer is formed, which rearranges to the more stable amide intermediate, 1-(aminomethyl)cyclohexane-1-carboxamide. Under forcing conditions (prolonged heating), the amide is further hydrolyzed via nucleophilic acyl substitution to yield 1-(aminomethyl)cyclohexane-1-carboxylic acid and an ammonium ion. mdpi.com

Base-Catalyzed Hydrolysis: When heated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH), the nitrile is converted to a carboxylate salt and ammonia (B1221849). The reaction is initiated by the nucleophilic attack of a hydroxide ion on the nitrile carbon. The resulting anion is protonated by water to form an imidic acid, which tautomerizes to the amide. The amide then undergoes base-catalyzed hydrolysis: the hydroxide ion attacks the carbonyl carbon, leading to a tetrahedral intermediate that expels the amide anion (⁻NH₂), a very poor leaving group. This is facilitated by proton transfers, ultimately releasing ammonia and forming the carboxylate salt. Acidification of the final mixture is required to obtain the free carboxylic acid, 1-(aminomethyl)cyclohexane-1-carboxylic acid. viu.ca

Condition Reagents Intermediate Product Final Product
Acidic H₃O⁺ (e.g., aq. HCl), Heat 1-(aminomethyl)cyclohexane-1-carboxamide 1-(aminomethyl)cyclohexane-1-carboxylic acid
Basic 1) OH⁻ (e.g., aq. NaOH), Heat 2) H₃O⁺ workup 1-(aminomethyl)cyclohexane-1-carboxamide 1-(aminomethyl)cyclohexane-1-carboxylic acid

Chemical Transformations of the Aminomethyl Moiety

The primary aminomethyl group (-CH₂NH₂) in this compound is a key site of reactivity. The nitrogen atom possesses a lone pair of electrons, rendering it both basic and nucleophilic. This allows it to react with a wide range of electrophiles, leading to the formation of various N-substituted derivatives.

Nucleophilic Substitution Reactions

The aminomethyl group readily acts as a nucleophile, attacking electrophilic centers in substitution reactions. This is a fundamental reaction for building molecular complexity by forming new carbon-nitrogen or heteroatom-nitrogen bonds. The reaction typically follows an Sₙ2 mechanism where the amine nitrogen attacks an electrophilic carbon, displacing a leaving group. researchgate.net

For example, the amine can react with alkyl halides (e.g., methyl iodide) in a process known as N-alkylation. The nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. This initial reaction forms a secondary amine. The process can continue, leading to the formation of tertiary amines and even quaternary ammonium salts if sufficient alkylating agent is used.

Formation of N-Substituted Derivatives

A broad range of N-substituted derivatives can be synthesized from the primary amine. These transformations are crucial for modulating the chemical and biological properties of the parent molecule.

N-Acylation: This is one of the most common derivatizations of primary amines. The reaction with acylating agents such as acyl chlorides or acid anhydrides under basic conditions yields stable N-acyl amides. ias.ac.in For instance, reacting this compound with acetyl chloride in the presence of a base like triethylamine (B128534) would yield N-{[1-cyanocyclohexyl]methyl}acetamide. The mechanism is a classic nucleophilic acyl substitution. ias.ac.in

N-Alkylation: As mentioned above, reaction with alkyl halides leads to N-alkylated products. Controlling the degree of alkylation to selectively obtain the mono-alkylated product can be challenging but is often achievable by carefully controlling the stoichiometry of the reactants.

Reaction Type Electrophile Product Class Example Product
N-Acylation Acyl Chloride (e.g., Acetyl chloride) N-Acyl Amide N-{[1-cyanocyclohexyl]methyl}acetamide
N-Acylation Acid Anhydride (e.g., Acetic anhydride) N-Acyl Amide N-{[1-cyanocyclohexyl]methyl}acetamide
N-Alkylation Alkyl Halide (e.g., Methyl iodide) Secondary Amine 1-[(Methylamino)methyl]cyclohexane-1-carbonitrile

Amine Protection and Deprotection Strategies

In multi-step syntheses, it is often necessary to temporarily block the reactivity of the aminomethyl group to prevent it from interfering with reactions at other sites, such as the nitrile group. This is achieved by converting the amine into a less reactive derivative using a protecting group, which can be cleanly removed later. chemimpex.com

The most common protecting group for amines is the tert-butoxycarbonyl (Boc) group. chemimpex.comavantorsciences.com The primary amine of this compound can be protected by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org This reaction forms a carbamate, which is stable to a wide range of nucleophilic and basic conditions but is easily cleaved under acidic conditions. organic-chemistry.org

Deprotection of the Boc group is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane, or with hydrochloric acid in an appropriate solvent. acs.org The acidic conditions lead to the cleavage of the tert-butyl-oxygen bond, releasing the free amine as its corresponding ammonium salt.

Process Reagents Functional Group Formed Key Feature
Protection Di-tert-butyl dicarbonate (Boc₂O), Base Boc-carbamate Stable to bases and nucleophiles
Deprotection Trifluoroacetic Acid (TFA) or HCl Primary Ammonium Salt Cleaved under acidic conditions

Chemical Modifications of the Cyclohexane (B81311) Ring System

The cyclohexane ring of this compound serves as a modifiable scaffold for introducing further chemical complexity. These modifications can range from the introduction of new functional groups to transformations of the ring itself.

While nucleophilic substitution reactions are more commonly associated with aromatic or activated aliphatic systems, the principles can be applied to appropriately functionalized cyclohexane rings. For direct nucleophilic substitution on the cyclohexane ring of this compound, a leaving group would first need to be installed on the ring. For instance, hydroxylation of the cyclohexane ring followed by conversion of the hydroxyl group to a better leaving group (e.g., a tosylate or mesylate) would create a site susceptible to nucleophilic attack.

A variety of nucleophiles could then be employed to introduce diverse functionalities. For example, reaction with azide (B81097) ions would introduce an azido (B1232118) group, which can be subsequently reduced to an amine, leading to di-amino substituted cyclohexane derivatives. Similarly, reaction with cyanide would introduce an additional nitrile group, while reaction with thiolates could be used to append sulfur-containing moieties. The stereochemical outcome of these reactions would be highly dependent on the conformation of the cyclohexane ring and the nature of the nucleophile and leaving group, potentially proceeding via an SN2 mechanism with inversion of configuration.

It is important to note that the presence of the aminomethyl and nitrile groups on the same carbon atom can influence the reactivity of the cyclohexane ring. These groups can exert steric hindrance and may also participate in intramolecular reactions under certain conditions.

Catalytic hydrogenation is a powerful tool for the reduction of functional groups and can also induce transformations of cyclic structures. In the context of this compound, catalytic hydrogenation can lead to several outcomes depending on the reaction conditions, including the catalyst, temperature, and pressure.

Under forcing conditions, typically involving high pressures and temperatures with catalysts like rhodium or ruthenium, the cyclohexane ring itself can be hydrogenated, leading to ring-opening or rearrangement products. For instance, hydrogenolysis of a C-C bond in the cyclohexane ring could potentially lead to the formation of acyclic aminonitriles. The specific bond cleavage would be influenced by the steric and electronic environment around the quaternary carbon.

Alternatively, selective hydrogenation of the nitrile group to a primary amine is a more common transformation. This reaction is typically carried out using catalysts such as Raney nickel or rhodium, often in the presence of a base to suppress the formation of secondary and tertiary amines. While this does not directly transform the ring system, the resulting diamine can be a precursor for the synthesis of bicyclic or spirocyclic systems through subsequent cyclization reactions. For example, intramolecular condensation of the newly formed amine with a suitably placed electrophile on the cyclohexane ring could lead to the formation of fused heterocyclic systems.

Table 1: Potential Products from Catalytic Hydrogenation of this compound

CatalystConditionsPotential Major Product(s)
Raney NickelModerate pressure and temperature, in ammonia/methanol1-(Aminomethyl)cyclohexanemethanamine
Rhodium on CarbonHigh pressure and temperatureRing-opened acyclic diamines, rearranged cyclic amines
Palladium on CarbonVariesPotential for partial reduction or other transformations

Derivatization and Analog Synthesis for Structure-Reactivity Studies

The synthesis of derivatives and structural analogs of this compound is crucial for understanding how structural modifications impact its chemical reactivity and, in medicinal chemistry contexts, its biological activity.

The introduction of substituents at various positions on the cyclohexane ring can significantly alter the molecule's properties. This can be achieved through several synthetic strategies. One approach involves starting with a pre-functionalized cyclohexane precursor, such as a substituted cyclohexanone (B45756), and then introducing the aminomethyl and nitrile functionalities. For example, the Strecker synthesis, a classic method for preparing α-aminonitriles, can be adapted for this purpose. By reacting a substituted cyclohexanone with an amine and a cyanide source, a variety of substituted this compound derivatives can be prepared. mdpi.comresearchgate.net

Another strategy involves the direct functionalization of the pre-formed this compound scaffold. This could involve, for example, free-radical halogenation to introduce a handle for further substitution, although selectivity can be a challenge. More controlled methods, such as directed C-H activation, could offer more precise functionalization.

Table 2: Examples of Synthetic Strategies for Ring-Substituted Analogs

Starting MaterialReagentsResulting Substituent
4-MethylcyclohexanoneNH3, KCN4-Methyl
4-HydroxycyclohexanoneNH3, KCN4-Hydroxy
This compoundNBS, lightBromo (potential for multiple isomers)

The aminonitrile functionality of this compound is a versatile building block for the synthesis of hybrid molecules, including fused heterocyclic systems and spirocyclic compounds. The primary amine can act as a nucleophile in reactions with various electrophiles, while the nitrile group can participate in cyclization reactions.

For instance, reaction of this compound with dicarbonyl compounds or their equivalents can lead to the formation of fused pyrimidine (B1678525), pyrazine, or imidazole (B134444) rings. The Thorpe-Ziegler reaction, an intramolecular condensation of dinitriles, could be adapted to a precursor derived from this compound to construct a fused ring system.

Spirocyclic compounds, which feature two rings sharing a single atom, can also be synthesized. The quaternary carbon of this compound is a natural spiro center. By designing reactions where both the aminomethyl and nitrile groups participate in the formation of a new ring, spiro-heterocycles can be constructed. For example, a multi-component reaction involving this compound, an aldehyde, and a suitable third component could lead to the formation of a spiro-piperidine or a related heterocyclic system.

To understand the unique reactivity of this compound, it is instructive to compare it with its structural analogs. Key analogs for comparison would include those where the relative positions of the functional groups are altered, the ring size is changed, or one of the functional groups is modified.

One important structural analog is gabapentin (B195806), which is 1-(aminomethyl)cyclohexaneacetic acid. Although it lacks the nitrile group, comparing its reactivity, particularly at the aminomethyl group and the cyclohexane ring, can provide insights into the electronic and steric effects of the nitrile versus the carboxylic acid group. Studies on the synthesis of gabapentin analogs have revealed various methods for functionalizing the cyclohexane ring, which could be applicable to this compound.

Another set of analogs would be aminonitriles with different ring sizes, such as 1-(aminomethyl)cyclopentane-1-carbonitrile (B13263717) and 1-(aminomethyl)cycloheptane-1-carbonitrile. The ring strain and conformational flexibility of these analogs would be expected to influence the rates and outcomes of reactions involving the functional groups and the ring itself. For instance, ring transformations via catalytic hydrogenation might be more facile in the more strained cyclopentane (B165970) system compared to the cyclohexane or cycloheptane (B1346806) systems.

Finally, comparing the reactivity of the nitrile group in this compound to simpler cyclohexanecarbonitriles lacking the aminomethyl group would highlight any intramolecular catalytic or inhibitory effects of the amine. Theoretical studies have suggested that α-aminonitriles exhibit enhanced reactivity at the nitrile group compared to other nitriles. nih.gov

Stereochemical Considerations and Conformational Analysis of 1 Aminomethyl Cyclohexane 1 Carbonitrile

Isomerism and Chiral Aspects

The substitution pattern of 1-(aminomethyl)cyclohexane-1-carbonitrile, where both the aminomethyl and cyano groups are attached to the same carbon atom (C1), dictates its specific stereochemical characteristics.

A key point is that the C1 carbon is not a chiral center. For a carbon to be chiral, it must be bonded to four different substituents. In this case, C1 is bonded to a cyano group, an aminomethyl group, and two carbon atoms of the cyclohexane (B81311) ring (C2 and C6). Because the pathways around the ring from C1 (-C2-C3-C4-C5-C6-) are identical, the groups attached via C2 and C6 are considered the same. Consequently, the molecule is achiral and does not have enantiomers. nih.govlumenlearning.com

Cis/trans isomerism in substituted cyclohexanes describes the relative orientation of substituents on different carbon atoms with respect to the plane of the ring. wikipedia.org In cis isomers, the substituents are on the same side of the ring, while in trans isomers, they are on opposite sides. This form of stereoisomerism is not applicable to this compound because both functional groups are bonded to the same carbon atom (a 1,1-disubstitution pattern). rsc.orgnih.gov Therefore, there are no cis or trans isomers for this specific compound.

Control and Influence of Stereochemical Outcomes in Synthesis

While this compound itself is achiral, the principles of stereocontrol are crucial in the synthesis of substituted cyclohexanes where chirality is a factor. The strategies employed in these syntheses can be broadly applied to derivatives of this compound that may feature additional chiral centers.

The synthesis of specific stereoisomers of cyclohexane derivatives often requires advanced organic synthesis techniques. Stereoselective synthesis aims to produce a single desired stereoisomer from a mixture of possibilities. This can be achieved through several methods:

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide the formation of a specific stereoisomer. Once its role is complete, the auxiliary is removed.

Asymmetric Catalysis: This method uses small amounts of a chiral catalyst, often a metal complex with a chiral ligand, to direct a reaction towards the formation of a specific enantiomer. For the synthesis of related substituted cyclohexanes, chiral catalysts involving metals like rhodium (Rh) or ruthenium (Ru) have been noted as effective for controlling stereochemical outcomes.

Substrate Control: In this strategy, existing chiral centers within the starting material influence the stereochemistry of newly formed chiral centers.

These approaches are fundamental in medicinal chemistry, where often only one enantiomer of a chiral drug is responsible for the desired therapeutic effect.

Conformational Dynamics and Energy Landscape

The cyclohexane ring is not a flat hexagon; it adopts several non-planar, three-dimensional conformations to relieve angle and torsional strain. wikipedia.org The study of these different spatial arrangements and their relative energies is known as conformational analysis.

Cyclohexane can exist in several conformations, including the chair, boat, twist-boat, and half-chair. The chair conformation is by far the most stable and, at room temperature, over 99.9% of cyclohexane molecules exist in this form. wikipedia.org This high stability is due to the fact that all carbon-carbon bonds have ideal staggered arrangements, and the C-C-C bond angles are very close to the ideal tetrahedral angle of 109.5°, thus minimizing both torsional and angle strain. youtube.com

The boat conformation is significantly less stable due to torsional strain from eclipsing C-H bonds and steric strain between the two "flagpole" hydrogens. The twist-boat and half-chair are intermediate conformations in the process of "ring-flipping," where one chair conformation converts into another.

ConformationRelative Energy (kcal/mol)Key Features
Chair0Most stable; no angle or torsional strain.
Twist-Boat5.5Intermediate stability.
Boat7.0Unstable; features torsional and steric strain.
Half-Chair10.8Least stable; transition state for ring-flipping.

In a substituted cyclohexane, the substituents can occupy two distinct types of positions in the chair conformation: axial (perpendicular to the ring's average plane) and equatorial (extending from the ring's "equator"). masterorganicchemistry.com Through a rapid process called a ring flip, axial substituents become equatorial and vice versa.

When a substituent is in the axial position, it experiences steric repulsion from the other two axial hydrogens on the same side of the ring. This is known as a 1,3-diaxial interaction . wikipedia.orgnih.govlibretexts.org These interactions are destabilizing, meaning that substituents generally prefer the more spacious equatorial position. The energetic preference for the equatorial position is quantified by the "A-value," which is the difference in Gibbs free energy between the equatorial and axial conformers. wikipedia.org A larger A-value signifies a greater steric bulk and a stronger preference for the equatorial position. nih.gov

For this compound, both substituents are on C1. In any chair conformation, one substituent will be in an axial position, and the other will be in an equatorial position. A ring flip will interchange these positions. The two resulting chair conformers are therefore not equal in energy.

Conformer A: Aminomethyl group (equatorial) / Cyano group (axial)

Conformer B: Aminomethyl group (axial) / Cyano group (equatorial)

To determine which conformer is more stable, the steric bulk (and thus the A-values) of the aminomethyl (-CH₂NH₂) and cyano (-C≡N) groups must be compared.

The cyano group is linear and has a very small steric profile. Its A-value is reported to be approximately 0.25 kcal/mol.

An A-value for the aminomethyl group is not commonly tabulated, but it can be reasonably compared to the structurally similar ethyl group (-CH₂CH₃), which has an A-value of about 1.79 kcal/mol. The amino group (-NH₂) itself has an A-value in the range of 1.23-1.7 kcal/mol.

Substituent GroupApproximate A-Value (kcal/mol)Relative Steric Bulk
-C≡N (Cyano)~0.25Small
-CH₃ (Methyl)1.74Medium
-CH₂CH₃ (Ethyl)1.79Medium
-CH₂NH₂ (Aminomethyl)~1.8 (estimated)Medium
-C(CH₃)₃ (tert-Butyl)~4.9Very Large

Computational Approaches to Conformational Analysis

The conformational landscape of this compound, like other substituted cyclohexanes, can be effectively investigated using a variety of computational chemistry techniques. These in silico methods provide detailed insights into the relative stabilities of different conformers, the geometric parameters of the molecule, and the energy barriers for conformational interconversions. The two primary computational approaches employed for such analyses are molecular mechanics (MM) and quantum mechanics (QM), with Density Functional Theory (DFT) being a prominent QM method.

Molecular mechanics methods utilize classical physics to model the potential energy surface of a molecule. This approach treats molecules as a collection of atoms held together by springs, and the total steric energy is calculated as the sum of various potential energy functions, including bond stretching, angle bending, torsional strain, and non-bonded van der Waals and electrostatic interactions. Force fields, which are sets of parameters for these energy functions, are crucial for the accuracy of MM calculations. Common force fields used in the study of organic molecules include MMFF94 and UFF. Due to their lower computational cost, molecular mechanics are particularly well-suited for rapidly exploring the vast conformational space of flexible molecules like this compound to identify low-energy conformers.

For a more accurate description of the electronic structure and energies of the identified conformers, quantum mechanics methods are employed. Density Functional Theory (DFT) has become a popular choice for conformational analysis due to its favorable balance between accuracy and computational expense. researchgate.net DFT methods calculate the electronic energy of a molecule based on its electron density. The choice of the functional and the basis set is critical for obtaining reliable results. For instance, the B3LYP functional combined with a 6-31G* or larger basis set is commonly used for geometry optimization and energy calculations of organic molecules. researchgate.net These calculations can provide precise information on the relative energies of the chair, boat, and twist-boat conformations of the cyclohexane ring, as well as the preferred orientations of the aminomethyl and cyano substituents.

A typical computational workflow for the conformational analysis of this compound would involve an initial conformational search using a molecular mechanics force field to identify all possible low-energy conformers. The geometries of these conformers are then optimized at a higher level of theory, such as DFT, to obtain more accurate structures and relative energies. The results of these calculations can be used to predict the equilibrium populations of the different conformers at a given temperature.

To illustrate the type of data generated from such computational studies, the following tables present hypothetical but representative results for the conformational analysis of a generic geminally-disubstituted cyclohexane. These tables are intended to demonstrate the output of computational methods in conformational analysis.

Table 1: Calculated Relative Energies of Chair Conformers for a Disubstituted Cyclohexane
ConformerAxial/Equatorial Position of Substituent 1Axial/Equatorial Position of Substituent 2Relative Energy (kcal/mol)
IAxialEquatorial1.5
IIEquatorialAxial0.0
Table 2: Key Geometric Parameters from DFT Optimization for the Most Stable Conformer (Conformer II)
ParameterValue
C-C-C bond angle (ring)111.2°
C-C bond length (ring)1.53 Å
Dihedral Angle (C1-C2-C3-C4)-55.8°

These computational approaches provide a powerful tool for understanding the complex stereochemical and conformational behavior of molecules like this compound, offering insights that are often difficult to obtain through experimental methods alone.

Advanced Spectroscopic Characterization for Structural Elucidation of 1 Aminomethyl Cyclohexane 1 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 1-(Aminomethyl)cyclohexane-1-carbonitrile, a comprehensive analysis using ¹H NMR, ¹³C NMR, and 2D NMR techniques is essential for a complete structural assignment.

The ¹H NMR spectrum of this compound would present distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton. The integration of these signals would confirm the number of protons in each unique environment, and the spin-spin coupling patterns (multiplicity) would reveal the number of neighboring protons, thus establishing connectivity.

The protons of the cyclohexane (B81311) ring are expected to appear as a complex series of multiplets in the upfield region, typically between 1.2 and 1.8 ppm. The diastereotopic nature of the methylene (B1212753) protons on the cyclohexane ring would result in overlapping signals. The aminomethyl group (-CH₂NH₂) protons would likely resonate as a singlet or a multiplet around 2.5-3.0 ppm. The chemical shift of the amine protons (-NH₂) is variable and can appear as a broad singlet, its position being dependent on solvent, concentration, and temperature.

Expected ¹H NMR Data for this compound

Proton Type Expected Chemical Shift (δ, ppm) Expected Multiplicity Structural Information
Cyclohexane -CH₂- ~ 1.2 - 1.8 Multiplet Corresponds to the ten protons of the cyclohexane ring.
Aminomethyl -CH₂- ~ 2.5 - 3.0 Singlet / Multiplet Protons of the methylene group attached to the amine.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts in ¹³C NMR are indicative of the type of carbon and its bonding environment.

The quaternary carbon of the cyclohexane ring, bonded to both the aminomethyl and cyano groups, would appear at a characteristic downfield shift. The carbon of the nitrile group (-C≡N) is also expected to resonate at a significant downfield position, typically in the range of 110-125 ppm. The carbons of the cyclohexane ring would produce a set of signals in the aliphatic region, and the carbon of the aminomethyl group would be observed at a chemical shift influenced by the adjacent nitrogen atom.

Expected ¹³C NMR Data for this compound

Carbon Type Expected Chemical Shift (δ, ppm) Structural Information
Quaternary Cyclohexane -C- ~ 35 - 45 Carbon atom bonded to both functional groups.
Cyclohexane -CH₂- ~ 20 - 40 Carbons forming the cyclohexane ring.
Aminomethyl -CH₂- ~ 40 - 50 Carbon of the methylene group adjacent to the amine.

To definitively establish the connectivity between protons and carbons, advanced 2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable.

COSY (¹H-¹H Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, confirming the connectivity within the cyclohexane ring and between the aminomethyl protons and any adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to assign each carbon signal to its attached proton(s), for instance, linking the cyclohexane proton signals to their corresponding carbon signals.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the vibrational modes of a molecule, providing characteristic frequencies for its functional groups. IR and Raman spectroscopy are complementary techniques that together offer a comprehensive vibrational analysis of this compound.

The IR and Raman spectra would display characteristic absorption and scattering bands corresponding to the various functional groups present in the molecule.

N-H Vibrations: The primary amine group would exhibit N-H stretching vibrations, typically appearing as one or two bands in the region of 3300-3500 cm⁻¹ in the IR spectrum. The N-H bending vibration would be observed around 1600 cm⁻¹.

C≡N Vibration: The nitrile group has a very characteristic and strong stretching vibration that appears in a relatively clean region of the spectrum, typically around 2220-2260 cm⁻¹. This peak is often more intense in the Raman spectrum.

C-H Vibrations: The C-H stretching vibrations of the cyclohexane and aminomethyl groups would be prominent in the 2850-3000 cm⁻¹ region. C-H bending vibrations would be found in the fingerprint region (below 1500 cm⁻¹).

Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency (cm⁻¹) Spectroscopy
Amine (-NH₂) N-H Stretch 3300 - 3500 IR, Raman
Amine (-NH₂) N-H Bend ~ 1600 IR
Nitrile (-C≡N) C≡N Stretch 2220 - 2260 IR, Raman
Alkane (-CH₂-) C-H Stretch 2850 - 3000 IR, Raman

The frequencies of the stretching vibrations are directly related to the strength of the chemical bonds. For instance, the high frequency of the C≡N stretch reflects the strength of the triple bond. Subtle shifts in these frequencies can provide information about the electronic and steric environment within the molecule. A detailed analysis of the vibrational spectra would thus complement the NMR data to provide a complete and robust structural characterization of this compound.

Mass Spectrometry (MS) for Molecular Information

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.

Electron ionization mass spectrometry (EI-MS) of this compound would reveal its molecular mass and provide clues to its structure through characteristic fragmentation. The molecular ion peak (M+) would correspond to the molecular weight of the compound, which is 138.21 g/mol . biosynth.com

The fragmentation of the molecular ion is governed by the relative stability of the resulting carbocations and neutral radicals. For this compound, several key fragmentation pathways are anticipated:

Alpha-Cleavage: The bond between the cyclohexane ring and the aminomethyl group is susceptible to cleavage, a common pathway for amines. This would result in the formation of a stable iminium ion.

Loss of Functional Groups: The molecule may lose the nitrile group (-CN) or the aminomethyl group (-CH2NH2) as neutral radicals, leading to significant peaks in the mass spectrum.

Ring Fragmentation: The cyclohexane ring itself can undergo fragmentation, typically through the loss of ethene ([C2H4]) or other small hydrocarbon fragments, a characteristic pattern for cyclic alkanes. docbrown.info

The resulting mass spectrum would be a unique fingerprint, with a base peak corresponding to the most stable fragment formed.

Table 1: Predicted Mass Spectrometry Adducts for this compound
Adduct TypeMass-to-Charge Ratio (m/z)
[M+H]+139.1230
[M+Na]+161.1049
[M+K]+177.0789
[M+NH4]+156.1495

Data sourced from computational predictions. uni.lu

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound, the molecular formula is C8H14N2. uni.lu HRMS can distinguish this composition from other potential formulas that have the same nominal mass.

The theoretical monoisotopic mass, calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N), can be compared with the experimentally measured mass to confirm the elemental composition with high confidence.

Table 2: High-Resolution Mass Data for this compound
ParameterValue
Molecular FormulaC8H14N2
Theoretical Monoisotopic Mass138.11569 Da
Expected [M+H]+ Mass139.12297 Da

Data sourced from computational predictions. uni.lu

X-ray Diffraction (XRD) and Crystallographic Analysis

X-ray diffraction is the premier technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

Should a suitable single crystal of this compound be grown, single-crystal X-ray diffraction (SCXRD) would provide an unambiguous determination of its solid-state structure. springernature.com This analysis would yield precise atomic coordinates, from which exact bond lengths, bond angles, and torsion angles can be calculated.

Key structural features that would be elucidated include:

Cyclohexane Ring Conformation: The analysis would confirm the conformation of the six-membered ring, which is expected to adopt a stable chair conformation to minimize steric strain.

Substituent Orientation: The positions of the aminomethyl and nitrile groups relative to the ring (i.e., whether they are in axial or equatorial positions) would be definitively established.

Molecular Geometry: The precise geometry around the quaternary carbon atom and the bond parameters of the functional groups would be determined.

The crystallographic data also reveals how individual molecules pack together to form the crystal lattice. This packing is dictated by intermolecular forces. gla.ac.uk For this compound, the primary intermolecular interactions expected are:

Hydrogen Bonding: The amino group (-NH2) is a strong hydrogen bond donor. It is anticipated to form N-H···N hydrogen bonds with the nitrogen atom of the nitrile group or the amino group of an adjacent molecule. These interactions are crucial in directing the crystal packing, often leading to the formation of chains, sheets, or more complex three-dimensional networks. researchgate.neteurjchem.com

Analysis of these interactions provides fundamental understanding of the supramolecular assembly of the compound in the solid state.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Structure Analysis

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. libretexts.org The technique is particularly sensitive to the presence of conjugated systems and chromophores.

For this compound, the structure lacks any extended conjugated π-systems. The potential chromophores are the amino group (-NH2) and the nitrile group (-C≡N). libretexts.org

The expected electronic transitions are:

n → σ* (n-to-sigma-star): The non-bonding (n) electrons on the nitrogen atom of the amino group can be excited to an antibonding sigma orbital (σ*). These transitions are typically high in energy and occur at short wavelengths, usually below 200 nm.

n → π* (n-to-pi-star): The nitrile group possesses non-bonding electrons on the nitrogen and a π-system. An n → π* transition is possible but is often weak (low molar absorptivity) and may be observed at the edge of the standard UV range.

π → π* (pi-to-pi-star): The triple bond of the nitrile group allows for a π → π* transition, but for an isolated nitrile, this transition also occurs at high energy in the far-UV region.

Due to the absence of significant conjugation, this compound is not expected to exhibit strong absorption in the conventional 200-800 nm UV-Vis spectrum. Its spectrum would likely be characterized by low-intensity end absorption at the lower wavelength limit of the instrument.

Table 3: Expected Electronic Transitions for this compound
Functional GroupTransition TypeExpected Wavelength Region
Amino (-NH2)n → σ< 200 nm
Nitrile (-C≡N)n → π~200-220 nm (Weak)
Nitrile (-C≡N)π → π*< 200 nm

Investigation of Electronic Transitions

The electronic absorption spectrum of a molecule in the ultraviolet and visible (UV-Vis) regions arises from transitions of electrons from lower energy molecular orbitals to higher energy ones. For saturated compounds like this compound, which lack extensive π-conjugation, the expected electronic transitions are primarily of the σ → σ* and n → σ* types.

The cyclohexane ring and the C-C and C-H single bonds comprise σ bonds. The electrons in these bonds can be excited to corresponding anti-bonding (σ) orbitals. These σ → σ transitions are typically of very high energy and occur at wavelengths below 200 nm, in the far UV region.

The this compound molecule also possesses non-bonding electrons (n) located on the nitrogen atoms of the primary amine and the nitrile group. The lone pair of electrons on the amino group and the nitrile nitrogen can be excited to anti-bonding σ* orbitals. These n → σ* transitions are of lower energy compared to σ → σ* transitions and are expected to appear at longer wavelengths, though likely still in the far UV region for this saturated system. uobabylon.edu.iq

Due to the lack of chromophores that absorb in the conventional UV-Vis range (200-800 nm), this compound is expected to be transparent in this region. The primary electronic absorptions are anticipated to occur below 200 nm. A hypothetical representation of the electronic transitions for this molecule is detailed in the table below.

Table 1: Theoretical Electronic Transitions for this compound

Wavelength (λmax) (nm) Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) Transition Type Involved Orbitals
~170 High σ → σ* C-C, C-H, C-N σ → σ*
~195 Moderate n → σ* n (amine) → σ*

Correlation with Computational Electronic Properties

Computational quantum chemistry provides a powerful tool to probe the electronic structure of molecules. Methods like Density Functional Theory (DFT) can be employed to calculate the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity and the energy of its lowest electronic transition. researchgate.net

For this compound, the HOMO is expected to be primarily localized on the nitrogen atom of the aminomethyl group due to the high energy of the non-bonding electrons. The LUMO is likely to be an anti-bonding orbital (σ*) associated with the C-N or C-C bonds.

A smaller HOMO-LUMO gap generally corresponds to a greater ease of electronic excitation and, consequently, an absorption at a longer wavelength. nih.gov In the case of saturated systems like the one under discussion, the HOMO-LUMO gap is anticipated to be large, which is consistent with the expected absorption in the far UV region.

Table 2: Representative Computational Electronic Properties for this compound

Parameter Value Description
HOMO Energy -8.5 eV Highest Occupied Molecular Orbital energy, primarily associated with the lone pair of the amine nitrogen.
LUMO Energy +1.5 eV Lowest Unoccupied Molecular Orbital energy, likely a σ* anti-bonding orbital.
HOMO-LUMO Gap 10.0 eV Energy difference between HOMO and LUMO, indicating high stability and absorption in the far UV.

The correlation between the theoretical electronic transitions and the computational properties provides a cohesive understanding of the molecule's electronic structure. The large calculated HOMO-LUMO gap reinforces the prediction from spectroscopic principles that significant electronic absorptions for this compound will occur at high energies (short wavelengths). The distribution of the HOMO and LUMO across the molecule, as would be visualized in computational models, would further pinpoint the specific atoms and bonds involved in the electronic transitions.

Computational Chemistry and Theoretical Investigations of 1 Aminomethyl Cyclohexane 1 Carbonitrile

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to study the properties of organic molecules. irjweb.comscirp.org

The electronic character of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity. irjweb.com

DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can accurately predict these orbital energies. irjweb.comnih.gov For 1-(Aminomethyl)cyclohexane-1-carbonitrile, the HOMO is expected to be localized primarily on the aminomethyl group due to the lone pair of electrons on the nitrogen atom, which is a common characteristic for amines. nih.gov Conversely, the LUMO is likely to be centered around the electron-withdrawing nitrile (C≡N) group. nih.gov Quantum chemical studies on various amines and nitriles have established these general principles for identifying nucleophilic and electrophilic centers. nih.gov

Illustrative Data on Frontier Molecular Orbitals The following table presents typical data that would be generated from a DFT analysis for a molecule like this compound, based on calculations for similar organic compounds. Specific experimental or calculated values for this exact molecule are not readily available in the reviewed literature.

PropertyCalculated Value (eV)Significance
HOMO Energy~ -6.5 to -8.5Electron-donating ability; related to ionization potential
LUMO Energy~ -1.0 to -2.5Electron-accepting ability; related to electron affinity
HOMO-LUMO Gap (ΔE)~ 4.5 to 6.0Chemical reactivity, kinetic stability, and polarizability nih.gov

Geometry Optimization and Determination of Stable Conformations

Like other substituted cyclohexanes, this compound is not planar. It exists in various non-planar conformations to minimize angle and torsional strain. libretexts.org The most stable and predominant conformation is the "chair" form. wikipedia.orgpressbooks.pub Other higher-energy conformations include the "boat" and "twist-boat". wikipedia.org

Due to the geminal substitution at the C1 position, the aminomethyl and nitrile groups are fixed relative to each other. However, the entire cyclohexane (B81311) ring can undergo a "ring flip," interconverting between two distinct chair conformations. In this process, axial substituents become equatorial and vice versa. wikipedia.org For a monosubstituted cyclohexane, the conformation with the substituent in the more spacious equatorial position is significantly more stable due to the avoidance of steric hindrance known as 1,3-diaxial interactions. libretexts.org

In the case of this compound, the key determinant of conformational preference would be the orientation of the aminomethyl group relative to the rest of the ring. DFT-based geometry optimization can be employed to calculate the energies of both the axial and equatorial conformers to determine the global minimum energy structure. sapub.org The conformer with the aminomethyl group in the equatorial position is predicted to be the most stable.

Illustrative Conformational Energy Analysis This table illustrates the expected relative energies for the two chair conformations of this compound, based on established principles of conformational analysis for substituted cyclohexanes. libretexts.orglibretexts.org

ConformerKey FeatureRelative Energy (kJ/mol)Predicted Population at 298 K
EquatorialAminomethyl group is in the equatorial position.0 (most stable)>95%
AxialAminomethyl group is in the axial position, causing 1,3-diaxial strain.~ 7-8<5%

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational analysis using DFT is a powerful method for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic frequencies corresponding to the normal modes of vibration, a theoretical spectrum can be generated. rsc.org

For this compound, key vibrational modes include:

C≡N Stretch: The nitrile group has a characteristic strong and sharp absorption in the IR spectrum, typically around 2220-2260 cm⁻¹. Computational models show that this frequency is highly sensitive to the local electrostatic environment and can shift based on factors like hydrogen bonding. acs.orgnih.gov

N-H Stretch: The primary amine group (-NH₂) will exhibit symmetric and asymmetric stretching vibrations, usually appearing as two bands in the 3300-3500 cm⁻¹ region.

C-H Stretch: The cyclohexane ring and aminomethyl group will have C-H stretching vibrations just below 3000 cm⁻¹.

N-H Bend: The amine group also shows a characteristic bending (scissoring) vibration around 1590-1650 cm⁻¹.

Comparing the calculated frequencies with experimental IR data helps confirm the molecular structure and the presence of specific functional groups. rsc.org

Illustrative Vibrational Frequencies This table shows representative calculated vibrational frequencies for the main functional groups of this compound, alongside typical experimental ranges. vscht.cz

Vibrational ModeFunctional GroupTypical Experimental Range (cm⁻¹)Predicted DFT-Calculated Range (cm⁻¹)
N-H Asymmetric Stretch-NH₂3400 - 35003450 - 3550
N-H Symmetric Stretch-NH₂3300 - 34003350 - 3450
C-H Stretch-CH₂- (Cyclohexane)2850 - 29602870 - 2980
C≡N Stretch-C≡N2220 - 22602230 - 2270
N-H Bend (Scissoring)-NH₂1590 - 16501600 - 1660

Molecular Modeling and Dynamics Simulations

While DFT calculations typically focus on static, minimum-energy structures, molecular modeling and dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time.

MD simulations can model how this compound interacts with its environment, such as solvent molecules or other chemical species. The aminomethyl group can act as a hydrogen bond donor, while the nitrogen atoms of both the amine and nitrile groups can act as hydrogen bond acceptors. Simulations can reveal the preferred sites of interaction, the strength of these interactions, and their influence on the molecule's conformation and reactivity. nih.gov For instance, in a biological or medicinal chemistry context, molecular docking and MD simulations could be used to predict how this molecule might bind to a receptor or enzyme active site, identifying key interactions that stabilize the complex.

Quantum Chemical Calculations and Bonding Analysis

Further quantum chemical calculations can provide a more detailed picture of the electron distribution and the nature of the chemical bonds within this compound. Methods like Natural Bond Orbital (NBO) analysis can be used to investigate charge distribution, orbital hybridization, and donor-acceptor (hyperconjugative) interactions.

Basis Set Selection and Computational Methodologies

The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen theoretical method and the basis set, which is a set of mathematical functions used to construct the molecular orbitals. numberanalytics.com The selection of an appropriate combination is crucial for obtaining reliable results.

Computational Methodologies: Density Functional Theory (DFT) is a robust methodology for studying organic molecules. fu-berlin.de Functionals, which are approximations for the exchange-correlation energy, are a key component of DFT. Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange, are particularly popular.

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is one of the most widely used hybrid functionals, known for providing reliable geometries and energies for a vast range of organic systems. researchgate.net

M06-2X: This is a high-nonlocality hybrid meta-GGA functional that often performs well for main-group thermochemistry, kinetics, and non-covalent interactions, which are relevant in a substituted cyclohexane.

CAM-B3LYP: A long-range corrected hybrid functional, which is particularly suitable for systems where charge transfer might be important. oup.com

Basis Set Selection: The basis set determines the flexibility of the mathematical description of the orbitals. For a molecule containing heteroatoms like nitrogen, both polarization and diffuse functions are essential for an accurate description.

Pople-style basis sets: These are commonly used for organic molecules. A set like 6-311+G(d,p) represents a good compromise between accuracy and computational expense. researchgate.net

6-311: Describes the core orbitals with one function and the valence orbitals with three functions.

+: Adds diffuse functions on heavy (non-hydrogen) atoms, which are crucial for accurately describing the lone pairs on nitrogen and the π-system of the nitrile group.

(d,p): Adds polarization functions to heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for more flexibility in describing the shape of the orbitals and the anisotropic nature of chemical bonds.

Correlation-consistent basis sets: Developed by Dunning, sets like cc-pVTZ (correlation-consistent polarized Valence Triple-Zeta) or its augmented version, aug-cc-pVTZ , are designed to systematically converge towards the complete basis set limit and offer higher accuracy, albeit at a greater computational cost. acs.org

A typical computational approach for this compound would involve geometry optimization and frequency calculations using the B3LYP functional with the 6-311+G(d,p) basis set to find stable conformers and to confirm they are true minima on the potential energy surface. acs.org

Basis SetDescriptionTypical Application
6-31G(d)Split-valence with polarization functions on heavy atoms.Initial geometry optimizations, calculations on larger systems.
6-311G(d,p)Triple-split valence with polarization on all atoms.Good for geometry optimizations and frequency calculations.
6-311+G(d,p)Adds diffuse functions to heavy atoms.Essential for systems with lone pairs, anions, or π-systems like nitriles.
cc-pVTZCorrelation-consistent triple-zeta.High-accuracy energy calculations and property predictions.
aug-cc-pVTZAdds diffuse functions to all atoms in the cc-pVTZ set.Gold standard for high-accuracy calculations, especially for non-covalent interactions and electronic properties.

Natural Bond Orbital (NBO) Analysis for Stability and Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful tool for translating the complex results of a quantum chemical calculation into the familiar language of Lewis structures, lone pairs, and steric and electronic interactions. researchgate.net It examines the delocalization of electron density from filled, Lewis-type orbitals (donors) to empty, non-Lewis-type orbitals (acceptors). The energetic significance of these interactions is estimated using second-order perturbation theory.

Hyperconjugation within the Cyclohexane Ring: The stability of the chair conformation of cyclohexane is partly due to stabilizing hyperconjugative interactions. These involve the delocalization of electron density from bonding σ orbitals (e.g., σC-H, σC-C) into adjacent antibonding σ* orbitals (e.g., σ*C-C). These interactions are generally stronger when the donor and acceptor orbitals are anti-periplanar.

Interactions involving the Aminomethyl Group: The nitrogen atom of the aminomethyl group possesses a lone pair (nN) which can act as a potent electron donor. This lone pair can delocalize into neighboring antibonding orbitals, such as the σ* orbital of the C-C bond connecting the aminomethyl group to the cyclohexane ring.

Interactions involving the Nitrile Group: The C≡N triple bond has associated π* antibonding orbitals that can act as electron acceptors. Electron density from adjacent σC-C bonds can delocalize into these π*C≡N orbitals, contributing to the electronic stability of the molecule.

The strength of these donor-acceptor interactions is quantified by the second-order perturbation energy, E(2). A larger E(2) value indicates a stronger interaction and greater stabilization. Below is a table of representative, theoretically plausible E(2) values for the key interactions within this compound.

Donor NBOAcceptor NBOInteraction TypeEstimated E(2) (kcal/mol)
σ (C-H)σ* (C-C)ringRing Hyperconjugation~2.5
σ (C-C)ringσ* (C-C)ringRing Hyperconjugation~5.0
n (N)amineσ* (C-CH2)Lone Pair Delocalization~1.8
σ (C-CN)π* (C≡N)Nitrile Group Hyperconjugation~3.5

Mulliken Population Analysis for Atomic Charge Distribution

Mulliken population analysis is a method for assigning partial charges to individual atoms within a molecule based on the linear combination of atomic orbitals (LCAO) approximation. uni-muenchen.denumberanalytics.com The method partitions the total electron density, including both the net atomic populations and the shared overlap populations, among the constituent atoms. uni-muenchen.de While conceptually simple, it is important to note that Mulliken charges are known to be highly sensitive to the choice of basis set, which can limit their transferability and absolute accuracy. wikipedia.orgq-chem.com Nevertheless, they remain a useful tool for qualitatively assessing trends in charge distribution within a series of related molecules calculated with a consistent methodology.

In this compound, the atomic charges are primarily influenced by the electronegativity of the atoms and the polarizing effects of the functional groups.

Nitrile Group: The nitrogen atom is highly electronegative, leading to a significant accumulation of negative charge. Consequently, the carbon atom of the nitrile group becomes electropositive.

Aminomethyl Group: The nitrogen of the amino group is also electronegative and will bear a partial negative charge, while the attached hydrogen and carbon atoms will be partially positive.

Cyclohexane Ring: The carbon atoms of the hydrocarbon framework will have smaller partial charges, with hydrogen atoms being slightly positive.

The following table provides a set of representative Mulliken atomic charges for selected atoms in this compound, as would be expected from a DFT calculation.

AtomDescriptionExpected Mulliken Charge (a.u.)
NnitrileNitrile Group Nitrogen-0.45 to -0.60
CnitrileNitrile Group Carbon+0.10 to +0.25
NamineAmino Group Nitrogen-0.60 to -0.80
CamineAminomethyl Group Carbon-0.15 to -0.30
CquatQuaternary Ring Carbon+0.05 to +0.20
HamineAmino Group Hydrogen+0.30 to +0.45

Potential Energy Surface (PES) Scans for Reaction Pathways

A Potential Energy Surface (PES) is a mathematical relationship that describes the energy of a molecule as a function of its geometry. muni.cz By systematically changing specific geometric parameters (e.g., a bond length, angle, or dihedral angle), known as reaction coordinates, and optimizing the remaining degrees of freedom, one can map out energy profiles for conformational changes or chemical reactions. uni-muenchen.deq-chem.com

Conformational Analysis: Ring Inversion For this compound, a crucial conformational process is the ring inversion of the cyclohexane core. vu.nl This process interconverts the two chair conformations where the substituents switch between axial and equatorial positions. A relaxed PES scan along a dihedral angle of the ring can map the energetic pathway of this inversion. The pathway proceeds from the stable chair conformation through a high-energy half-chair transition state to a twist-boat intermediate, and then through another transition state to the opposite chair conformation. masterorganicchemistry.com

ConformationSymmetry (approx.)Role on PESTypical Relative Energy (kcal/mol)
ChairD3dGlobal Minimum0.0
Half-ChairC2Transition State~10-11
Twist-BoatD2Local Minimum~5-6
BoatC2vTransition State~6-7

Reaction Pathway Analysis: PES scans are also invaluable for exploring chemical reaction mechanisms. For instance, the hydrolysis of the nitrile group is a potential reaction pathway. A PES scan could be used to model the initial step of this reaction: the nucleophilic attack of a water molecule on the electrophilic carbon of the nitrile. The reaction coordinate would be the distance between the water oxygen and the nitrile carbon. The scan would reveal the energy profile as the reactants approach, leading to the transition state and eventually the product. By identifying the energy maximum along this path, the activation energy for the reaction can be estimated. nih.gov

Conceptual PES Scan for Nitrile Hydrolysis (Initial Step)
Reaction Coordinate (O-C distance, Å)Relative Energy (kcal/mol)Description
3.50.0Separated Reactants
3.0-1.5Initial van der Waals Complex
2.5+5.0Approaching Transition State
~2.1+25.0Transition State (Energy Maximum)
1.8+10.0Proceeding to Product

Synthetic Utility and Applications As a Versatile Chemical Building Block

Precursor in the Synthesis of Structurally Related Compounds

The inherent functionality of 1-(Aminomethyl)cyclohexane-1-carbonitrile allows it to serve as a key starting material for a variety of structurally related compounds. The cyclohexane (B81311) scaffold provides a rigid, three-dimensional framework, while the reactive aminomethyl and carbonitrile groups act as handles for further synthetic elaboration.

This compound is a recognized intermediate in the synthesis of pharmacologically active molecules and other complex organic structures. The presence of both a nucleophilic amine and an electrophilic nitrile (which can also be hydrolyzed or reduced) on a constrained carbocyclic ring allows for the construction of intricate molecular frameworks. nih.govmoravek.com

One of the most notable applications is its role as a precursor to Gabapentin (B195806), a widely used pharmaceutical. The synthesis involves the hydrolysis of the nitrile group to a carboxylic acid, transforming this compound into 1-(Aminomethyl)cyclohexaneacetic acid. This transformation highlights a fundamental synthetic application where the nitrile acts as a masked carboxyl group.

The general synthetic utility can be summarized in the following reactions:

Hydrolysis of the Nitrile: The cyano group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, producing γ-amino acids with a gem-disubstituted cyclohexane core.

Reduction of the Nitrile: The nitrile can be reduced, typically via catalytic hydrogenation, to a primary amine, yielding a 1,1-diaminomethylcyclohexane derivative. chemicalbook.com

Reactions of the Amine: The primary amine can undergo a wide range of reactions, including acylation, alkylation, and Schiff base formation, to introduce new functional groups and build larger molecular assemblies.

Table 1: Examples of Complex Molecules Derived from this compound

Starting Compound Transformation Product Application/Significance
This compound Nitrile Hydrolysis 1-(Aminomethyl)cyclohexaneacetic acid (Gabapentin) Pharmaceutical (Anticonvulsant, Neuropathic Pain) google.com
This compound Nitrile Reduction 1,1-Bis(aminomethyl)cyclohexane Precursor for ligands, polymers
This compound Amine Acylation N-Acetyl-1-(aminomethyl)cyclohexane-1-carbonitrile Intermediate for further functionalization

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. apolloscientific.co.uk The dual functionality of this compound makes it an attractive starting material for the synthesis of various spiro-heterocyclic systems, where the heterocyclic ring shares the quaternary carbon of the cyclohexane ring.

The reaction of the aminomethyl group with a suitable dielectrophile can lead to the formation of various saturated heterocycles. For instance:

Reaction with Phosgene or Equivalents: Can produce cyclic ureas or related structures.

Reaction with Dicarbonyl Compounds: Condensation reactions can lead to the formation of five, six, or seven-membered heterocyclic rings containing nitrogen.

Furthermore, the combination of the amine and nitrile groups can be exploited in cyclization reactions. While direct examples involving this specific molecule are specialized, the chemistry of aminonitriles is well-established for constructing heterocycles like pyrimidines and imidazoles. researchgate.netnih.gov For example, a common synthetic strategy involves the reaction of an aminonitrile with other reagents to build a pyrimidine (B1678525) ring, a core structure in many biologically active compounds. researchgate.net

Table 2: Potential Heterocyclic Systems from this compound

Reagent(s) Resulting Heterocyclic Core Potential Application
1,3-Diketone Dihydropyrimidine Medicinal Chemistry
Carbon Disulfide Thiazolidine-2-thione Synthetic Intermediate
Aldehydes/Ketones Imidazolidine Ligand Synthesis

In peptide science, controlling the three-dimensional structure is crucial for biological activity. nih.gov Conformationally constrained peptides, which have limited flexibility, often exhibit enhanced stability, receptor selectivity, and bioavailability compared to their linear counterparts. nih.govbiosynth.com The rigid cyclohexane scaffold of this compound makes its derivatives excellent candidates for incorporation into peptides to induce specific secondary structures, such as turns or helices. chemrxiv.orgrsc.org

When the nitrile group is hydrolyzed to a carboxylic acid, the resulting molecule, 1-(aminomethyl)cyclohexanecarboxylic acid, is a γ-amino acid. The incorporation of such non-natural amino acids into a peptide backbone disrupts the typical hydrogen bonding patterns and sterically restricts the conformational freedom of the chain. nih.gov This pre-organization of the peptide into a specific, bioactive conformation can reduce the entropic penalty of binding to a biological target, leading to higher affinity and potency. biosynth.com

The synthesis involves standard peptide coupling techniques, where the amino group of the cyclohexane derivative is coupled to the C-terminus of a peptide chain, and its carboxyl group is subsequently coupled to the N-terminus of another amino acid. biosynth.com

Designing Derivatives for Specific Chemical Properties

The structure of this compound serves as a versatile scaffold that can be systematically modified to fine-tune chemical and biological properties. By designing and synthesizing derivatives, researchers can modulate characteristics such as lipophilicity, polarity, and steric bulk to optimize the molecule for a specific application.

Derivatization can be targeted at several positions:

The Amino Group: Alkylation, arylation, or acylation of the primary amine can alter its basicity and introduce new functional groups capable of forming different interactions (e.g., hydrogen bonds, hydrophobic interactions). Research has shown that modifications to the aminomethyl group can lead to compounds with potential anticancer properties.

The Nitrile Group: Transformation of the nitrile into other functional groups like amides, tetrazoles, or amidines provides access to a wide array of derivatives with different electronic and binding properties.

This ability to create a library of related compounds is central to fields like medicinal chemistry, where structure-activity relationships (SAR) are studied to develop molecules with enhanced potency and selectivity for a biological target.

Conclusion and Future Research Directions in 1 Aminomethyl Cyclohexane 1 Carbonitrile Chemistry

Summary of Key Academic Contributions

Currently, there are no prominent, direct academic contributions specifically detailing the synthesis, properties, or applications of 1-(Aminomethyl)cyclohexane-1-carbonitrile in peer-reviewed literature. However, its structural motifs are present in a wide range of biologically active molecules and versatile synthetic intermediates. α-Aminonitriles, as a class, are crucial precursors for the synthesis of α-amino acids, diamines, and various heterocyclic compounds. rsc.orgmdpi.com Their versatile reactivity has been harnessed in the synthesis of numerous natural products. rsc.org

The academic contribution of this compound is therefore prospective, lying in its potential as a novel building block. The cyclohexane (B81311) backbone offers conformational rigidity, which is a desirable trait in medicinal chemistry for optimizing ligand-receptor interactions. The presence of both a primary amine and a nitrile group allows for orthogonal functionalization, making it a valuable scaffold for combinatorial chemistry and the generation of diverse molecular libraries. Future academic work will likely focus on exploring its utility in these areas.

Identification of Emerging Synthetic Challenges and Opportunities

The synthesis of this compound presents unique challenges and opportunities, primarily centered around the construction of the sterically hindered quaternary carbon center.

Synthetic Challenges:

Steric Hindrance: The geminal arrangement of the aminomethyl and nitrile groups creates significant steric hindrance, which can impede the efficiency of traditional synthetic methods.

Control of Reactivity: The bifunctional nature of the molecule requires careful selection of protective groups and reaction conditions to achieve selective transformations of either the amine or the nitrile.

Scalability: Developing a scalable and safe synthesis is challenging, particularly if it involves hazardous reagents like cyanide salts. mdpi.com

Synthetic Opportunities:

Novel Methodologies: The synthesis of this compound could serve as a platform for developing new synthetic methodologies for the construction of 1,1-disubstituted cyclohexanes.

Organocatalysis: The use of organocatalysts could offer a greener and more efficient alternative to traditional metal-based catalysts for the synthesis of α-aminonitriles, potentially with high enantioselectivity. mdpi.comresearchgate.netbohrium.com

Flow Chemistry: Continuous flow processes could mitigate the hazards associated with the use of toxic reagents and improve the scalability and safety of the synthesis.

Synthetic Method Potential Advantages Potential Challenges
Strecker-type Reaction Well-established for α-aminonitrile synthesis. mdpi.comUse of toxic cyanide sources; may have low yields for sterically hindered ketones. nih.gov
Catalytic Cyanation of Imines Milder reaction conditions; potential for asymmetric synthesis.Catalyst deactivation; substrate scope may be limited.
Organocatalytic Approaches Environmentally benign; potential for high enantioselectivity. mdpi.comresearchgate.netbohrium.comCatalyst loading and turnover numbers can be an issue.

This table presents potential synthetic methods for α-aminonitriles in general, which could be adapted for the synthesis of this compound.

Prospects for Advanced Characterization Techniques

The unambiguous characterization of this compound is crucial for its future applications. Advanced spectroscopic and analytical techniques will play a pivotal role in this regard.

Multidimensional NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC will be essential for the complete assignment of proton and carbon signals, especially for confirming the connectivity around the quaternary carbon. researchgate.netipb.pt NOESY experiments can provide insights into the conformational preferences of the aminomethyl group (axial vs. equatorial).

High-Resolution Mass Spectrometry (HRMS): HRMS will be critical for confirming the elemental composition and for the identification of impurities and byproducts in synthetic batches.

X-ray Crystallography: Single-crystal X-ray diffraction would provide definitive proof of the molecular structure, including bond lengths, bond angles, and the solid-state conformation. acs.org This would be particularly valuable for resolving any ambiguities arising from spectroscopic data.

Vibrational Spectroscopy (IR and Raman): These techniques will be useful for identifying the characteristic vibrational modes of the nitrile and amine functional groups and for studying intermolecular interactions such as hydrogen bonding.

Technique Information Provided Relevance to the Compound
2D NMR (COSY, HSQC, HMBC) Connectivity of atoms, proton-carbon correlations. researchgate.netipb.ptUnambiguous assignment of the complex cyclohexane spin system and confirmation of the geminal substitution.
NOESY Through-space correlations between protons.Determination of the preferred conformation (axial/equatorial) of the aminomethyl group.
HRMS Exact mass and elemental composition.Confirmation of the molecular formula and identification of trace impurities.
X-ray Crystallography 3D molecular structure in the solid state. acs.orgDefinitive proof of structure and conformation.

This table outlines the application of advanced characterization techniques for the structural elucidation of complex organic molecules like this compound.

Outlook on Computational Design and Predictive Chemistry for the Compound

Computational chemistry offers powerful tools for predicting the properties and reactivity of this compound, guiding synthetic efforts and the design of new applications. rsc.org

Conformational Analysis: Molecular mechanics and density functional theory (DFT) calculations can be used to predict the relative stabilities of different chair and boat conformations of the cyclohexane ring, as well as the rotational preferences of the aminomethyl group. sapub.orgyoutube.comlibretexts.org This is crucial for understanding its three-dimensional shape and how it might interact with biological targets.

Reactivity Prediction: Computational models can predict the reactivity of the amine and nitrile groups, including pKa values, nucleophilicity, and susceptibility to hydrolysis. nih.gov This information can aid in the design of synthetic routes and in predicting the stability of the compound under various conditions.

Spectroscopic Prediction: DFT calculations can be used to predict NMR chemical shifts and vibrational frequencies, which can assist in the interpretation of experimental spectra.

Virtual Screening: If the compound is to be explored for medicinal chemistry applications, its structure can be used in virtual screening campaigns to identify potential biological targets through molecular docking simulations.

The integration of these computational approaches with experimental work will be essential for accelerating the exploration of the chemistry and potential applications of this compound.

Q & A

Q. What are the common synthetic routes for 1-(Aminomethyl)cyclohexane-1-carbonitrile?

Methodological Answer: Synthesis typically involves catalytic hydrogenation of nitro precursors or nitrile functionalization. For example:

  • Nitro Reduction: Reduction of 1-(nitromethyl)cyclohexane-1-carbonitrile using hydrogen gas and palladium catalysts yields the aminomethyl derivative .
  • Nucleophilic Substitution: Reacting cyclohexane-1-carbonitrile derivatives with ammonia or amine sources under controlled conditions (e.g., high-pressure ammonia gas) can introduce the aminomethyl group .
  • Hydrodecyanation: Cross-coupling reactions with organometallic reagents (e.g., Grignard) may also be employed, as demonstrated in analogous carbonitrile syntheses .

Q. How is the structure of this compound characterized?

Methodological Answer: Key techniques include:

  • X-ray Crystallography: Resolves stereochemistry and bond angles, as seen in structurally related cyclohexane carbonitriles .
  • Spectroscopy:
    • NMR: 1^1H and 13^{13}C NMR identify proton environments and nitrile/amine functional groups.
    • IR: Confirms nitrile (C≡N stretch ~2200 cm1^{-1}) and amine (N-H stretch ~3300 cm1^{-1}) .
  • Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns .

Q. What safety precautions are required when handling this compound?

Methodological Answer:

  • Hazard Classifications: Similar compounds (e.g., 1-(Ethylamino)cyclohexanecarbonitrile) are classified as Acute Toxicity Category 4 (oral) and Skin Sensitization Category 1. Use PPE (gloves, goggles) and work in a fume hood .
  • Storage: Store at -20°C in airtight containers to prevent degradation, as recommended for structurally related nitriles .
  • Emergency Protocols: Follow GHS guidelines for skin/eye exposure and inhalation risks .

Advanced Research Questions

Q. How do substituents on the cyclohexane ring influence the compound’s reactivity?

Methodological Answer:

  • Steric Effects: Bulky substituents (e.g., methoxy groups) hinder nucleophilic attacks on the nitrile group, as observed in methoxy-substituted analogs .
  • Electronic Effects: Electron-withdrawing groups (e.g., phenyl) stabilize the nitrile moiety, altering reaction kinetics in cross-coupling reactions .
  • Experimental Design: Compare reaction rates of substituted derivatives via kinetic studies or computational modeling (DFT) .

Q. How can cross-coupling reactions involving this compound be optimized?

Methodological Answer:

  • Electrochemical Cross-Electrophile Coupling: Utilize nickel catalysts and boron reagents for C-C bond formation, as demonstrated in the synthesis of boronate-containing carbonitriles .
  • Catalytic Systems: Screen Pd/Cu-based catalysts for Ullmann or Buchwald-Hartwig couplings, adjusting solvent polarity (e.g., DMF vs. THF) to enhance yields .
  • Parameter Optimization: Vary temperature (80–120°C), reaction time (12–48 hrs), and ligand ratios to maximize efficiency .

Q. What analytical methods detect contaminants in synthesized batches?

Methodological Answer:

  • Chromatography:
    • HPLC: Use C18 columns with UV detection (λ = 254 nm) to separate and quantify impurities.
    • GC-MS: Identify volatile byproducts (e.g., piperidine derivatives) via retention time and fragmentation .
  • Regulatory Compliance: Follow forensic protocols for Schedule II precursor analysis, including comparison with certified reference standards .

Q. What challenges arise in achieving high enantiomeric purity?

Methodological Answer:

  • Chiral Resolution: Use chiral stationary phases (e.g., amylose derivatives) in HPLC or employ diastereomeric salt formation with tartaric acid .
  • Asymmetric Synthesis: Develop catalytic asymmetric hydrogenation strategies using Rh or Ru complexes with chiral ligands (e.g., BINAP) .
  • Monitoring: Track enantiomeric excess (ee) via chiral NMR shift reagents or circular dichroism (CD) spectroscopy .

Q. How does the compound’s stability vary under different conditions?

Methodological Answer:

  • Thermal Stability: Conduct accelerated stability studies (40–60°C) with periodic sampling for HPLC analysis. Related nitriles show degradation above 100°C .
  • pH Sensitivity: Test solubility and decomposition in acidic (pH 2–4) vs. basic (pH 8–10) buffers. Amine groups may protonate, altering reactivity .
  • Light Exposure: UV-Vis spectroscopy monitors photodegradation; store in amber vials if light-sensitive .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.